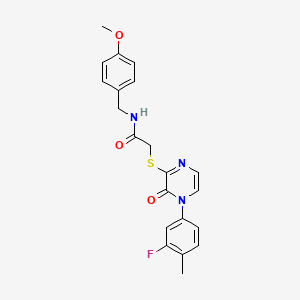

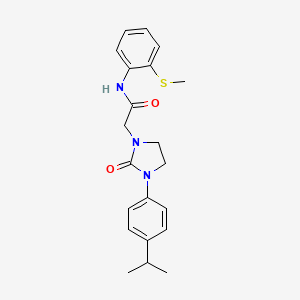

(4-Methyl-1,3-thiazol-2-YL)methyl 6-chloropyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazole, or 1,3-thiazole, is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of a thiazole compound would depend on its specific structure. For example, thiazole itself is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives are known for their potent antimicrobial properties. They have been used to develop new compounds that act as effective antimicrobial agents with lesser side effects. The compound could potentially be synthesized into drugs that target a variety of microbial infections, offering an alternative to traditional antibiotics .

Anticancer Activity

Research has indicated that thiazole derivatives can exhibit significant antitumor and cytotoxic activities. This makes them valuable in the design of new anticancer drugs. The structural features of thiazole compounds can be modified to enhance their efficacy against cancer cells, making them a focus of oncological studies .

Agricultural Applications

Thiazole compounds have shown promise in the development of agrochemicals. They can be synthesized into herbicides with moderate to good efficacy, particularly when specific functional groups are introduced into the molecular structure. This application is crucial for improving crop protection strategies .

Neuroprotective Properties

The neuroprotective potential of thiazole derivatives is another area of interest. These compounds can play a role in the synthesis of neurotransmitters like acetylcholine, which is essential for the normal functioning of the nervous system. This opens up possibilities for treatments of neurological disorders .

Anti-Inflammatory and Analgesic Effects

Thiazole derivatives have been observed to possess anti-inflammatory and analgesic activities. This makes them candidates for the development of new anti-inflammatory drugs that could help manage pain and inflammation with reduced side effects compared to current medications .

Antiviral and Antiretroviral Applications

Thiazole derivatives, including the compound , may be used to create antiviral and antiretroviral drugs. These drugs could potentially treat a range of viral infections, including HIV, by inhibiting key viral enzymes or interfering with viral replication processes .

Mechanism of Action

The mechanism of action of a thiazole compound would depend on its specific structure and the biological system it interacts with. Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(4-methyl-1,3-thiazol-2-yl)methyl 6-chloropyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2S/c1-7-6-17-10(14-7)5-16-11(15)8-2-3-9(12)13-4-8/h2-4,6H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRXQSJROURWIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)COC(=O)C2=CN=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methyl-1,3-thiazol-2-YL)methyl 6-chloropyridine-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-morpholinoethanone](/img/structure/B2861195.png)

![3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(diethylamino)propyl]propanamide](/img/structure/B2861197.png)

![4-fluoro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2861201.png)

![[2-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2861203.png)

![Ethyl 2-{2-[(2-phenylbutanoyl)oxy]acetamido}benzoate](/img/structure/B2861204.png)

![N-Spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-yloxirane-2-carboxamide](/img/structure/B2861205.png)

![1-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2861208.png)

![3-benzyl-5-{[4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2861210.png)